molecular formula C29H27N7O4S3 B2891118 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 394213-55-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2891118
CAS No.: 394213-55-9
M. Wt: 633.76
InChI Key: ARPMJUGEGMDAER-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a hybrid structure combining a benzo[d]thiazole ring, a 1,2,4-triazole core, and a pyrrolidine sulfonyl benzamide moiety. Key structural elements include:

  • Benzo[d]thiazole: Known for antitumor and enzyme-inhibitory properties.
  • 1,2,4-Triazole: Enhances metabolic stability and hydrogen-bonding interactions.
  • Pyrrolidine sulfonyl group: Improves solubility and target binding via sulfonamide interactions.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O4S3/c37-26(32-28-31-23-10-4-5-11-24(23)42-28)19-41-29-34-33-25(36(29)21-8-2-1-3-9-21)18-30-27(38)20-12-14-22(15-13-20)43(39,40)35-16-6-7-17-35/h1-5,8-15H,6-7,16-19H2,(H,30,38)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMJUGEGMDAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzo[d]thiazole moiety, a triazole ring, and a benzamide structure, which suggests diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C29H29N7O6S3C_{29}H_{29}N_{7}O_{6}S_{3}, with a molecular weight of 667.77 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits significant antimicrobial properties. The benzo[d]thiazole and triazole moieties are known to enhance bioactivity against various pathogens. For instance, compounds derived from similar structures have demonstrated broad-spectrum antibacterial activity against organisms such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound 1Acinetobacter baumannii6.25 µg/mL
Compound 2Pseudomonas aeruginosa12.5 µg/mL
Compound 3Fusarium oxysporum6.25 µg/mL

Anticancer Potential

The compound has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor pH regulation. Inhibition of CA IX can disrupt the acidification process in tumor cells, suggesting potential as an anticancer agent .

Case Study: Inhibition of Carbonic Anhydrase
In a study assessing the effects of related compounds on CA IX activity, it was found that specific structural modifications significantly enhanced inhibitory potency. For instance, the presence of a pyrrolidine ring was crucial for enhancing anticancer activity .

The molecular mechanism by which N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves binding to the active site of target enzymes like CA IX. This binding disrupts normal enzymatic function and alters cellular pH levels, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound 1,2,4-Triazole Benzo[d]thiazole, phenyl, pyrrolidine sulfonyl ~584.7 (estimated) Thioether, sulfonamide, carboxamide
1,2,4-Triazole 2-Methoxyphenyl, 2,5-dimethylphenyl ~603.7 Methoxy, dimethylphenyl, pyrrolidine sulfonyl
1,3,4-Thiadiazole Furan-2-ylmethyl 507.6 Thiadiazole, furan, sulfonamide
(Compound 8a) 1,3,4-Thiadiazole Acetylpyridine, phenyl 414.5 Acetyl, pyridine, benzamide
(Compound 10) 1,2,4-Triazole 4-Fluorophenyl, phenylsulfonyl ~450–506 Fluorophenyl, sulfonyl, thione

Key Observations :

  • The 1,2,4-triazole core is common in and , while 1,3,4-thiadiazole appears in and . Triazoles generally exhibit better metabolic stability than thiadiazoles .
  • Sulfonamide groups (e.g., pyrrolidine sulfonyl in the target compound) enhance solubility and binding affinity compared to non-sulfonylated analogs .
  • Substituent Effects : The 2-methoxyphenyl group in may improve lipophilicity, whereas the benzo[d]thiazole in the target compound could enhance π-π stacking in enzyme active sites.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound IR (cm⁻¹) $^1$H-NMR Key Signals MS (m/z)
Target Compound (expected) ~1670 (C=O), 1245 (C=S) δ 7.3–8.1 (aromatic H), δ 3.1–4.5 (pyrrolidine CH₂) ~585 (M+H)
(8a) 1679 (C=O), 1605 (C=O) δ 2.49 (CH₃), δ 7.47–8.39 (aromatic H) 414 (M⁺)
(7–9) 1247–1255 (C=S), 3278–3414 (NH) δ 7.36–8.32 (aromatic H) ~350–450 (M⁺)
1715–1617 (C=O) δ 1.36 (CH₃), δ 7.46–8.32 (aromatic H) 444 (M⁺)

Key Notes:

  • The target compound’s pyrrolidine sulfonyl group would show characteristic $^1$H-NMR signals at δ 3.1–4.5 (pyrrolidine CH₂) and IR bands for sulfonamide (1150–1250 cm⁻¹) .
  • Tautomerism : In -triazoles exist as thiones (C=S confirmed at 1247–1255 cm⁻¹), avoiding thiol tautomers .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its biological activity?

The compound integrates a benzothiazole moiety, a triazole ring, and a pyrrolidine sulfonyl group. The benzothiazole unit is known for intercalating with DNA or binding to kinase domains, while the triazole ring enhances metabolic stability and hydrogen-bonding interactions. The sulfonyl group improves solubility and pharmacokinetics. Structural analysis via X-ray crystallography or NMR can confirm spatial arrangements critical for target binding .

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

Synthesis involves multi-step protocols: (1) Formation of the thioether linkage between the benzothiazole and triazole units under inert conditions; (2) Amide coupling using reagents like HATU or DCC in DMF; (3) Sulfonylation of the benzamide group. Key considerations include temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent selection (e.g., dichloromethane for polar intermediates). Purity (>95%) is validated via HPLC and mass spectrometry .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry.
  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystals are obtainable) for 3D conformational analysis .

Advanced Research Questions

Q. How can researchers investigate target binding interactions and resolve conflicting activity data across studies?

  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with kinases or DNA.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative affinity measurements.
  • Comparative assays using structurally related analogs (e.g., triazole-to-thiadiazole substitutions) to identify activity drivers. Contradictions may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability; standardization across labs is critical .

Q. What strategies optimize the compound’s selectivity and potency via structure-activity relationship (SAR) studies?

  • Substituent modulation : Replace the phenyl group on the triazole with electron-withdrawing groups (e.g., -CF3) to enhance target affinity.
  • Bioisosteric replacement : Substitute the pyrrolidine sulfonyl group with a piperazine analog to improve solubility without losing activity.
  • Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., sulfur atoms prone to oxidation) and stabilize them via fluorination .

Q. How should experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to correlate in vitro IC50 values with effective in vivo doses.
  • Tumor xenograft models : Compare efficacy in immunocompromised (e.g., nude mice) versus immunocompetent models to assess immune-modulatory effects.
  • Metabolite identification : LC-MS/MS analysis of plasma samples to detect active/inactive metabolites influencing efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Purity (HPLC)
1Thioether formationNaSH, DMF, 60°C, 12 h6892
2Amide couplingHATU, DIPEA, rt, 6 h7595
3SulfonylationPyrrolidine sulfonyl chloride, pyridine, 0°C8298
Adapted from

Q. Table 2. Biological Activity of Structural Analogs

AnalogModificationIC50 (μM) vs. HeLaSolubility (mg/mL)
ParentNone0.450.12
ATriazole → Thiadiazole1.20.09
BPyrrolidine → Piperazine0.380.21
Data from

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